

In Vivo Safety and Toxicity Profile of Sodium Dilaureamidoglutamide Lysine: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dilaureamidoglutamide lysine*

Cat. No.: *B12765534*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo safety and toxicity of Sodium **Dilaureamidoglutamide Lysine** against two commonly used alternatives, Polysorbate 80 and Sodium Lauryl Sulfate (SLS). The information presented is supported by experimental data to aid in the selection of appropriate excipients for drug development and formulation.

Executive Summary

Sodium **Dilaureamidoglutamide Lysine** demonstrates a favorable in vivo safety profile, particularly when compared to Sodium Lauryl Sulfate and Polysorbate 80. With a high No Observed Adverse Effect Level (NOAEL) in repeated dose oral toxicity studies, it presents a promising alternative with lower potential for irritation and systemic toxicity. This guide details the available toxicological data, outlines the experimental methodologies used to derive this data, and provides a visual representation of the known mechanisms of action.

Quantitative Toxicity Data

The following table summarizes the key in vivo toxicity data for Sodium **Dilaureamidoglutamide Lysine** and its alternatives. The data is primarily from studies conducted in rats to allow for a more direct comparison.

Compound	Study Type	Species	Route of Administration	Key Findings
Sodium Dilaureamidoglutamate Lysine	28-Day Repeated Dose Oral Toxicity	Rat	Oral (gavage)	NOAEL: 1000 mg/kg bw/day
Acute Oral Toxicity	Rat	Oral	Low toxicity	
Polysorbate 80	Developmental Neurotoxicity	Rat	Oral (drinking water)	NOAEL: 1.0% (equivalent to 1864 mg/kg bw/day)[1]
Acute Oral Toxicity	Mouse, Rat	Oral	Low order of toxicity[2]	
Sodium Lauryl Sulfate (SLS)	Subchronic Oral Toxicity (90-day, using sodium C12-15 alkyl sulfate as an analog)	Rat	Oral (dietary)	NOAEL: 488 mg/kg bw/day
Acute Oral Toxicity	Rat	Oral	LD50: 600 - 1288 mg/kg[3]	

Experimental Protocols

The in vivo safety and toxicity studies cited in this guide are generally conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).[4][5][6][7][8]

Acute Oral Toxicity Testing (Following OECD Guidelines 420, 423, or 425)

This test is designed to determine the short-term toxic effects of a single oral dose of a substance.

- **Test Animals:** Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used.
- **Housing and Feeding:** Animals are housed in controlled environments with standard diet and water ad libitum, except for a brief fasting period before dosing.
- **Dose Administration:** The test substance is administered as a single oral dose via gavage.
- **Observation Period:** Animals are observed for a period of 14 days for signs of toxicity and mortality.
- **Endpoints:** The primary endpoint is the LD50 (the dose that is lethal to 50% of the test animals), or the classification of the substance into a toxicity category.

Repeated Dose Oral Toxicity Study (Following OECD Guideline 407 for 28-day study or 408 for 90-day study)

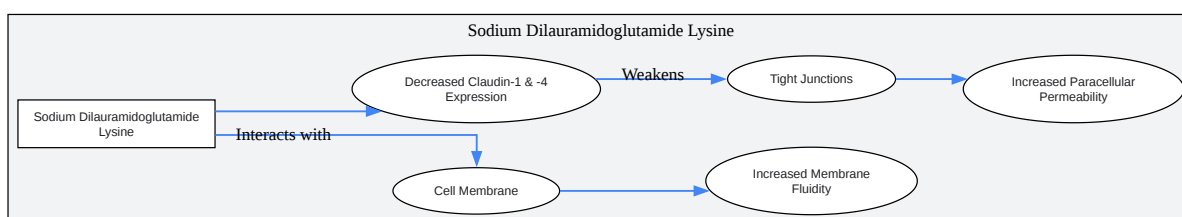
This study provides information on the potential adverse effects of a substance following repeated oral administration over a defined period.

- **Test Animals:** Typically, rats of both sexes are used.
- **Housing and Feeding:** Animals are housed under controlled conditions with free access to food and water.
- **Dose Administration:** The test substance is administered daily via gavage or in the diet/drinking water for 28 or 90 consecutive days.
- **Observations:** Daily clinical observations are made. Body weight and food/water consumption are recorded weekly.
- **Clinical Pathology:** At the end of the study, blood and urine samples are collected for hematology, clinical biochemistry, and urinalysis.
- **Pathology:** All animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically.

- Endpoint: The primary endpoint is the No Observed Adverse Effect Level (NOAEL), which is the highest dose at which no substance-related adverse effects are observed.

Mechanisms of Action and Potential for Toxicity

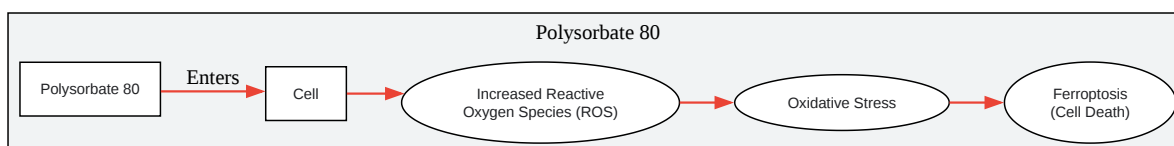
The following diagrams illustrate the known mechanisms of action at a cellular level for Sodium **Dilauramidoglutamide Lysine** and its alternatives.



[Click to download full resolution via product page](#)

Mechanism of Action of Sodium **Dilauramidoglutamide Lysine**

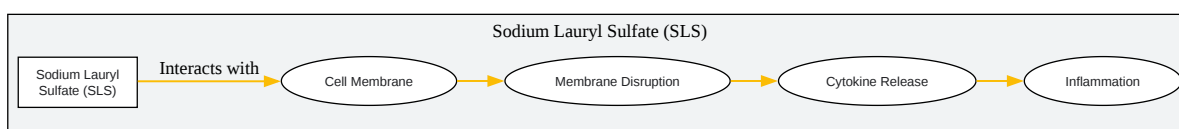
Sodium **Dilauramidoglutamide Lysine** is understood to interact with cell membranes, leading to an increase in their fluidity. It has also been shown to decrease the expression of the tight junction proteins claudin-1 and claudin-4, which can lead to a temporary and reversible opening of the junctions between cells, thereby increasing paracellular permeability. This mechanism is particularly relevant to its function as a penetration enhancer.



[Click to download full resolution via product page](#)

Toxicity Mechanism of Polysorbate 80

The toxicity of Polysorbate 80 has been linked to the induction of oxidative stress.[7] Exposure to Polysorbate 80 can lead to an increase in reactive oxygen species (ROS) within cells, resulting in oxidative stress and potentially leading to a form of programmed cell death known as ferroptosis.



[Click to download full resolution via product page](#)

Toxicity Mechanism of Sodium Lauryl Sulfate (SLS)

Sodium Lauryl Sulfate's primary mechanism of toxicity is attributed to its surfactant properties. It can disrupt the integrity of cell membranes, leading to cell damage and the release of pro-inflammatory cytokines, which in turn can trigger an inflammatory response. This is the basis for its known skin and eye irritant effects.[9]

Conclusion

Based on the available in vivo data, Sodium **Dilauramidoglutamide Lysine** presents a compelling safety profile for consideration in drug development and formulation. Its high NOAEL in repeated dose oral toxicity studies suggests a low potential for systemic toxicity. In contrast, while Polysorbate 80 is widely used, concerns regarding its potential to induce oxidative stress and hypersensitivity reactions exist. Sodium Lauryl Sulfate, a well-known irritant, has a lower NOAEL and a more established potential for causing local and systemic toxicity. For researchers and drug development professionals seeking safer and well-tolerated excipients, Sodium **Dilauramidoglutamide Lysine** warrants strong consideration as a viable alternative. Further studies to elucidate its long-term safety and to explore its full potential in various drug delivery systems are encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Polysorbate 80: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioone.org [bioone.org]
- 4. oneseearch.neu.edu [oneseearch.neu.edu]
- 5. oecd.org [oecd.org]
- 6. nihs.go.jp [nihs.go.jp]
- 7. ttuhscep.primo.exlibrisgroup.com [ttuhscep.primo.exlibrisgroup.com]
- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
- To cite this document: BenchChem. [In Vivo Safety and Toxicity Profile of Sodium Dilauramidoglutamide Lysine: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12765534#validating-the-in-vivo-safety-and-toxicity-of-sodium-dilauramidoglutamide-lysine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com